molecular formula C13H10ClN3O3 B13365655 2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide

2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide

Cat. No.: B13365655
M. Wt: 291.69 g/mol
InChI Key: RGHZXZCDUTYWMQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-nitrobenzyl)isonicotinamide is an organic compound with the molecular formula C13H10ClN3O3. It is a derivative of isonicotinamide, featuring a chloro group at the second position and a nitrobenzyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4-nitrobenzyl)isonicotinamide typically involves the reaction of 2-chloroisonicotinic acid with 4-nitrobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-N-(4-nitrobenzyl)isonicotinamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-N-(4-nitrobenzyl)isonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-nitrobenzyl)isonicotinamide involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group may facilitate binding to specific sites, while the chloro group can enhance the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-N-(4-nitrobenzyl)isonicotinamide is unique due to the presence of both chloro and nitrobenzyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and potential modifications compared to similar compounds .

Properties

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H10ClN3O3/c14-12-7-10(5-6-15-12)13(18)16-8-9-1-3-11(4-2-9)17(19)20/h1-7H,8H2,(H,16,18)

InChI Key

RGHZXZCDUTYWMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=NC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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